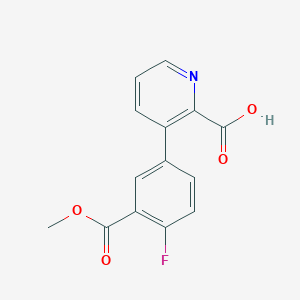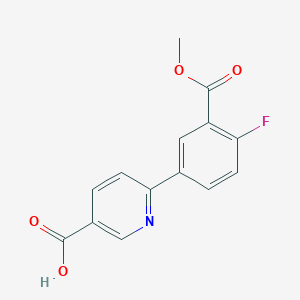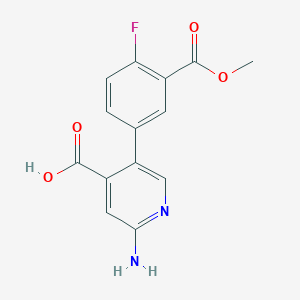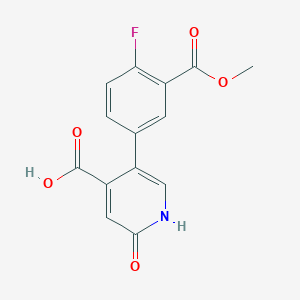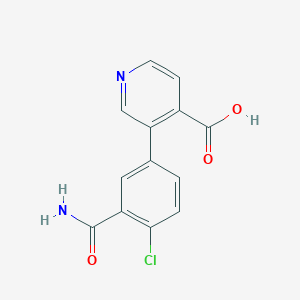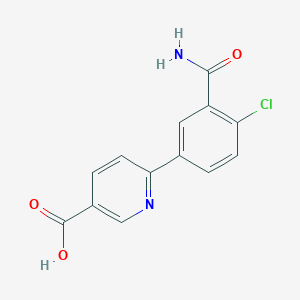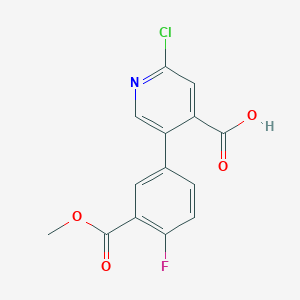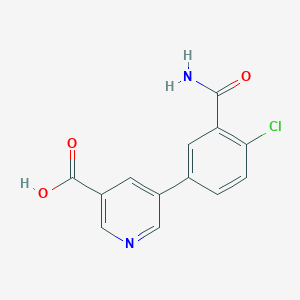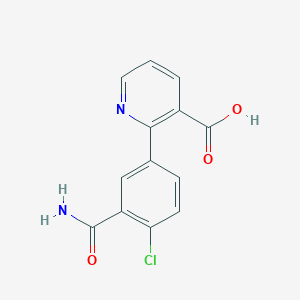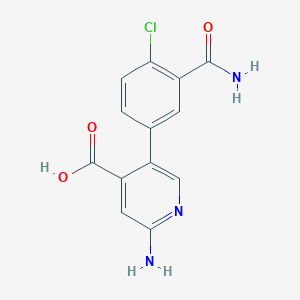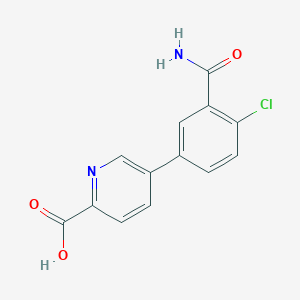
3-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Carbamoyl-4-chlorophenyl)picolinic acid, 95% (3-CPCA 95%) is a novel compound with a variety of applications in both scientific research and laboratory experiments. It is a small molecule with a molecular weight of 211.64 g/mol and a melting point of 90-93°C. 3-CPCA 95% is a white crystalline solid that is soluble in water and ethanol. It is a structural analog of nicotinic acid, and is primarily used in the synthesis of other compounds.
作用机制
3-CPCA 95% is believed to act as a nicotinic acid receptor agonist, which means that it binds to and activates nicotinic acid receptors on cells. This activation of nicotinic acid receptors leads to the release of various signaling molecules, which in turn leads to a variety of cellular responses.
Biochemical and Physiological Effects
3-CPCA 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. It has also been shown to have an effect on the metabolism of lipids, as well as on the expression of genes involved in lipid metabolism.
实验室实验的优点和局限性
The main advantage of using 3-CPCA 95% in laboratory experiments is its high purity, which makes it ideal for use in biochemical and physiological studies. However, it is important to note that 3-CPCA 95% is not suitable for use in drug development studies, as it has not been approved for human use.
未来方向
Given the potential of 3-CPCA 95% as a nicotinic acid receptor agonist, there are a variety of future directions for research. These include investigating its effects on various diseases, such as diabetes and cancer, as well as its potential for use in drug development. Additionally, further research into its effects on the metabolism of lipids and gene expression could lead to new treatments for metabolic disorders. Other potential future directions for research include investigating its effects on the immune system and its potential for use in drug delivery systems.
合成方法
3-CPCA 95% can be synthesized using a two-step reaction pathway. The first step involves the reaction of 3-chloro-4-methoxyphenylacetic acid with diethanolamine to form the intermediate 3-chloro-4-methoxyphenylacetamidine. The second step involves the reaction of the intermediate with chloroacetic acid to form 3-CPCA 95%.
科学研究应用
3-CPCA 95% has been used in a variety of scientific research applications. It has been used to study the structure-activity relationship of nicotinic acid analogs, and its effects on the binding of nicotinic acid receptor agonists and antagonists. It has also been used to study the effects of nicotinic acid on cell growth and differentiation, as well as its effects on the immune system.
属性
IUPAC Name |
3-(3-carbamoyl-4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-10-4-3-7(6-9(10)12(15)17)8-2-1-5-16-11(8)13(18)19/h1-6H,(H2,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDKADAGUJSTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

